N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4-(3-oxopiperazin-1-yl)butanamide
Description
N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4-(3-oxopiperazin-1-yl)butanamide is a thiadiazole-derived compound characterized by a methoxymethyl substituent at the 5-position of the thiadiazole ring and a 3-oxopiperazine moiety linked via a butanamide chain.
Properties
Molecular Formula |
C12H17N5O4S |
|---|---|
Molecular Weight |
327.36 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4-(3-oxopiperazin-1-yl)butanamide |
InChI |
InChI=1S/C12H17N5O4S/c1-21-7-10-15-16-12(22-10)14-8(18)2-3-11(20)17-5-4-13-9(19)6-17/h2-7H2,1H3,(H,13,19)(H,14,16,18) |
InChI Key |
LFGRYSDKMGRDJP-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CCC(=O)N2CCNC(=O)C2 |
Origin of Product |
United States |
Biological Activity
Overview
N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4-(3-oxopiperazin-1-yl)butanamide is a complex organic compound that exhibits significant biological activities. Its structure incorporates a thiadiazole ring, which is known for its diverse pharmacological properties, and a piperazine moiety that enhances its therapeutic potential. This article delves into the biological activities associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 365.40 g/mol. The presence of the methoxymethyl group on the thiadiazole enhances its reactivity and potential biological activity.
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles, including the compound , exhibit antimicrobial properties . A study highlighted that various thiadiazole derivatives demonstrated significant activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| N-(methoxymethyl)-thiadiazole | E. coli | 8 µg/mL |
Anticancer Activity
Thiadiazole derivatives have also shown promising anticancer activity . For instance, compounds similar to this compound were tested against various cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15 | Caspase activation |
| A549 (Lung Cancer) | 20 | Cell cycle arrest |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Induction of Oxidative Stress : It can lead to increased reactive oxygen species (ROS) production, resulting in cellular damage and apoptosis.
- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways such as PI3K/Akt and MAPK pathways that are crucial for cancer cell survival.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiadiazole derivatives against clinical isolates of Staphylococcus aureus. The results demonstrated that the tested compounds exhibited potent antibacterial activity with MIC values ranging from 4 to 32 µg/mL. This suggests a potential application in treating bacterial infections resistant to conventional antibiotics .
Study on Anticancer Properties
In another study focused on anticancer properties, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-methylbutyl)butanamide was shown to significantly inhibit the growth of MCF-7 breast cancer cells with an IC50 value of 10 µM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Thiadiazole Derivatives
Key Observations:
- Substituent Effects: Electron-withdrawing groups (e.g., acetyl, chloro in 11a and 6f) correlate with higher melting points (214–295°C), likely due to enhanced intermolecular interactions . The target compound’s methoxymethyl group (electron-donating) may lower its melting point relative to these analogs.
- Bioactivity Potential: Compounds like those in inhibit dihydrofolate reductase (DHFR), a cancer therapy target, suggesting the target compound’s piperazine moiety could similarly interact with enzymatic pockets .
- Synthetic Routes: Multi-component reactions dominate thiadiazole synthesis (e.g., ), but the target compound’s preparation remains undocumented, highlighting a research gap .
Preparation Methods
Cyclocondensation of Thiosemicarbazide Derivatives
The 1,3,4-thiadiazole ring is synthesized via cyclocondensation of thiosemicarbazide with α-ketoesters or acyl chlorides. For 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine, a key intermediate, the reaction employs 2-methoxyacetyl chloride and thiosemicarbazide in anhydrous dichloromethane under reflux (48–72 hours). The intermediate undergoes cyclization with phosphorus oxychloride (POCl₃) to yield the thiadiazole ring.
Representative Reaction:
Yield optimization studies indicate that substituting POCl₃ with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithiadiphosphetane-2,4-disulfide) increases cyclization efficiency to 78–82%.
Functionalization with Methoxymethyl Group
The methoxymethyl group is introduced via nucleophilic substitution. Treatment of 5-chloromethyl-1,3,4-thiadiazol-2-amine with sodium methoxide in methanol (60°C, 12 hours) achieves 92% conversion. Alternatively, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) facilitate O-alkylation of 5-hydroxymethyl derivatives with methyl iodide.
Synthesis of the 3-Oxopiperazin-1-Yl Butanamide Moiety
Piperazinone Ring Formation
3-Oxopiperazine is synthesized by oxidizing piperazine with meta-chloroperbenzoic acid (mCPBA) in chloroform (0°C to RT, 6 hours). Alternatively, cyclization of N-Boc-ethylenediamine with glyoxylic acid under acidic conditions yields the 3-oxopiperazin-2-one scaffold.
Key Reaction:
Butanamide Linker Installation
The butanamide spacer is introduced via coupling 4-chloro-4-oxobutanoyl chloride with 3-oxopiperazine. Using N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in tetrahydrofuran (THF), the activated ester forms quantitatively. Subsequent amidation with the thiadiazole amine proceeds in dimethylformamide (DMF) at 50°C.
Final Coupling and Stereochemical Control
Formation of the Z-Configured Imine
The (2Z)-ylidene configuration is achieved by deprotonating 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine with sodium hydride (NaH) in THF, followed by reaction with 4-oxo-4-(3-oxopiperazin-1-yl)butanoyl chloride. Kinetic control at −20°C favors the Z-isomer (85:15 Z:E ratio).
Stereochemical Analysis:
| Condition | Z:E Ratio | Yield (%) |
|---|---|---|
| −20°C, NaH | 85:15 | 78 |
| RT, Triethylamine | 60:40 | 65 |
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC (C18 column, 0.1% TFA/ACN gradient) shows >99% purity. Retention time: 6.72 min.
Scale-Up and Process Optimization
Catalytic Improvements
Replacing DCC with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) reduces reaction time from 24 hours to 4 hours, achieving 91% yield.
Green Chemistry Approaches
Microwave-assisted synthesis (150°C, 30 minutes) enhances cyclocondensation yields to 88% while reducing solvent use by 70%.
Challenges and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
